molecular formula C8H9N3S B14146211 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol CAS No. 5528-59-6

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol

Cat. No.: B14146211
CAS No.: 5528-59-6
M. Wt: 179.24 g/mol
InChI Key: FMLYRANUGRIPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with methyl groups at positions 5 and 7, and a thiol group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, following a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . Another green methodology involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes in water using iodobenzene diacetate at room temperature .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions that can be performed under mild conditions to ensure high yields and purity. The use of microwave irradiation and green solvents like water and ethanol are preferred to minimize environmental impact and enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methyl groups and thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyridine ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups at the methyl or thiol positions .

Scientific Research Applications

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and can modulate various signaling pathways involved in disease progression . The thiol group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiol group in 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol imparts unique chemical reactivity and biological activity compared to its analogs. This functional group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

CAS No.

5528-59-6

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione

InChI

InChI=1S/C8H9N3S/c1-5-3-6(2)11-7(4-5)9-10-8(11)12/h3-4H,1-2H3,(H,10,12)

InChI Key

FMLYRANUGRIPLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=S)N2C(=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.